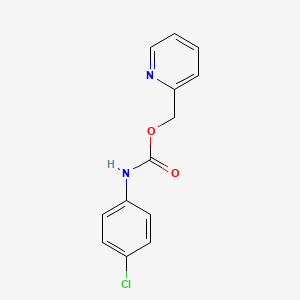
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate
描述
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate: is a chemical compound classified as a carbamate ester. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group and a 2-pyridinylmethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2-pyridinemethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
4-chlorophenyl isocyanate+2-pyridinemethanol→N-(4-chlorophenyl)carbamic acid 2-pyridinylmethyl ester
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with biological pathways by interacting with key proteins. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)carbamic acid ethyl ester
- N-(4-chlorophenyl)carbamic acid methyl ester
- N-(4-chlorophenyl)carbamic acid phenyl ester
Uniqueness
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate is unique due to its specific structure, which includes a pyridinylmethyl group. This structural feature may confer distinct chemical and biological properties compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies on its properties and mechanisms of action may uncover new applications and enhance our understanding of its potential.
属性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-4-6-11(7-5-10)16-13(17)18-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) |
InChI 键 |
JQUSXPXUPFNCJK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)COC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=NC(=C1)COC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















